4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- is a complex organic compound that belongs to the quinazolinone and benzothiazole families. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions often require specific catalysts and conditions, such as microwave irradiation or the use of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques like solid-phase synthesis and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzothiazole ring .
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The compound’s structure allows it to bind to active sites on enzymes, thereby inhibiting their function and disrupting biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Known for its anti-cancer and anti-bacterial properties.
Quinazolinone: Studied for its anti-inflammatory and anti-tumor activities.
Benzoxazole: Used in the development of pharmaceuticals and imaging agents.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- is unique due to its combined structural features of quinazolinone and benzothiazole, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
72882-80-5 |
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Molecular Formula |
C23H16BrN3OS |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)ethyl]-6-bromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C23H16BrN3OS/c24-16-10-11-18-17(14-16)23(28)27(22(26-18)15-6-2-1-3-7-15)13-12-21-25-19-8-4-5-9-20(19)29-21/h1-11,14H,12-13H2 |
InChI Key |
LPDWASWILGNVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2CCC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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